Cas no 161552-03-0 (Cyclo(-RGDfK))

Cyclo(-RGDfK) Chemical and Physical Properties
Names and Identifiers
-
- cyclo (Arg-Ala-Asp-d-Phe-Lys)
- 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
- c(RGDfK)
- cyclo (Arg-Gly-Asp-d-Phe-Lys),c(RGDfK)
- CYCLO (RGDFK)
- Cyclo (-RGDfK)
- Cyclo(-Arg-Gly-Asp-D-Phe-Lys)
- Cyclic RGDfK peptide
- cyclo (Arg-Gly-Asp-d-Phe-Lys)
- Cyclo(RGDfK) peptide
- Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-L-lysyl)
- CYCLO(-RGDFK)
- cyclo (Arg-Gly-Asp-Phe-Lys)
- Cyclo(-Arg-Gly-Asp-D-Phe-Lys) Trifluoroacetate salt
- Cyclo(-RGDfK)
-
- MDL: MFCD00937400
- Inchi: 1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1
- InChI Key: NVHPXYIRNJFKTE-HAGHYFMRSA-N
- SMILES: NCCCC[C@@H]1NC(=O)[C@@H](CC2C=CC=CC=2)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCC/N=C(\N)/N)NC1=O
Computed Properties
- Hydrogen Bond Donor Count: 10
- Hydrogen Bond Acceptor Count: 16
- Heavy Atom Count: 43
- Rotatable Bond Count: 13
Experimental Properties
- Density: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 191 °C (decomposition)
- Solubility: Slightly soluble (21 g/l) (25 º C),
Cyclo(-RGDfK) Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Cyclo(-RGDfK) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-P0023-5mg |
Cyclo(-RGDfK) |
161552-03-0 | ≥98.0% | 5mg |
¥1160 | 2024-05-25 | |
Chemenu | CM203702-100mg |
Cyclo(-RGDfK) |
161552-03-0 | 98% | 100mg |
$547 | 2023-02-18 | |
Biosynth | PCI-3661-PI-1 mg |
Cyclo(Arg-Gly-Asp-D-Phe-Lys) |
161552-03-0 | 1mg |
$61.60 | 2023-01-03 | ||
ChemScence | CS-4203-50mg |
Cyclo(-RGDfK) |
161552-03-0 | >98.0% | 50mg |
$660.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6812-10 mg |
Cyclo (-RGDfK) |
161552-03-0 | 99.54% | 10mg |
¥1677.00 | 2022-02-28 | |
TargetMol Chemicals | T6812-5 mg |
Cyclo(-RGDfK) |
161552-03-0 | 99.12% | 5mg |
¥ 1,069 | 2023-07-11 | |
TargetMol Chemicals | T6812-100 mg |
Cyclo(-RGDfK) |
161552-03-0 | 99.12% | 100MG |
¥ 6,717 | 2023-07-11 | |
DC Chemicals | DC8055-250mg |
cyclo(-RGDfK) |
161552-03-0 | 250mg |
$950.0 | 2023-09-15 | ||
MedChemExpress | HY-P0023-1mg |
Cyclo(-RGDfK) |
161552-03-0 | ≥98.0% | 1mg |
¥529 | 2024-05-25 | |
Ambeed | A249950-250mg |
2-((2S,5R,8S,11S)-8-(4-Aminobutyl)-5-benzyl-11-(3-guanidinopropyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl)acetic acid |
161552-03-0 | 98% | 250mg |
$1378.0 | 2025-02-19 |
Cyclo(-RGDfK) Related Literature
-
Ivan Hawala,Lucia De Rosa,Silvio Aime,Luca Domenico D’Andrea Chem. Commun. 2020 56 3500
-
Minye Jin,Alisa Gl?ser,Julieta I. Paez Polym. Chem. 2022 13 5116
-
3. Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activationJian Tang,Yadong He,Hongfei Chen,Wangjian Sheng,Huan Wang Chem. Sci. 2017 8 4565
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Mariacristina Failla,Giuseppe Floresta,Vincenzo Abbate RSC Med. Chem. 2023 14 592
-
James A. H. Inkster,Didier J. Colin,Yann Seimbille Org. Biomol. Chem. 2015 13 3667
Additional information on Cyclo(-RGDfK)
Cyclo(-RGDfK) (CAS No. 161552-03-0): A Promising Peptide for Targeted Drug Delivery and Imaging
Cyclo(-RGDfK), with the Chemical Abstracts Service (CAS) number 161552-03-0, is a cyclic pentapeptide that has garnered significant attention in the fields of biomedicine and pharmaceutical research. This peptide is a derivative of the arginine-glycine-aspartic acid (RGD) sequence, which is known for its high affinity to integrin receptors, particularly αvβ3 and αvβ5. These integrins are overexpressed on the surface of many cancer cells and activated endothelial cells, making Cyclo(-RGDfK) an ideal candidate for targeted drug delivery and molecular imaging applications.
The structure of Cyclo(-RGDfK) consists of the amino acids arginine (R), glycine (G), aspartic acid (D), phenylalanine (F), and lysine (K) arranged in a cyclic configuration. This cyclic structure enhances the stability and bioavailability of the peptide, making it more resistant to proteolytic degradation compared to its linear counterparts. The RGD motif within Cyclo(-RGDfK) is crucial for its binding to integrin receptors, which are involved in various cellular processes such as cell adhesion, migration, and angiogenesis.
Recent studies have highlighted the potential of Cyclo(-RGDfK) in various biomedical applications. For instance, a study published in the journal Molecular Pharmaceutics demonstrated that Cyclo(-RGDfK)-conjugated nanoparticles could effectively target tumor cells and enhance the therapeutic efficacy of anticancer drugs. The researchers found that these nanoparticles accumulated preferentially in tumor tissues due to the enhanced permeability and retention (EPR) effect, leading to improved drug delivery and reduced systemic toxicity.
In another study published in Journal of Medicinal Chemistry, researchers explored the use of Cyclo(-RGDfK) as a targeting ligand for positron emission tomography (PET) imaging. By conjugating Cyclo(-RGDfK) with a radiolabeled tracer, they were able to visualize integrin expression in vivo, providing valuable insights into tumor biology and response to therapy. This approach has significant implications for personalized medicine, as it allows for non-invasive monitoring of disease progression and treatment efficacy.
The versatility of Cyclo(-RGDfK) extends beyond cancer therapy and imaging. It has also been investigated for its potential in regenerative medicine and tissue engineering. A study published in Biomaterials showed that Cyclo(-RGDfK)-functionalized scaffolds could promote cell adhesion and proliferation, enhancing tissue regeneration. This finding opens up new possibilities for developing biomaterials that can support tissue repair and regeneration.
The safety profile of Cyclo(-RGDfK) is another important aspect that has been extensively studied. Preclinical studies have demonstrated that this peptide is well-tolerated and does not exhibit significant toxicity at therapeutic concentrations. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, Cyclo(-RGDfK) (CAS No. 161552-03-0) represents a promising tool in the arsenal of targeted drug delivery and imaging agents. Its unique properties, including high affinity to integrin receptors, enhanced stability, and multifaceted applications, make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its potential uses, it is likely that Cyclo(-RGDfK) will play an increasingly important role in advancing biomedicine and pharmaceutical science.
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